molecular formula C13H19N B1385921 N-(cyclopropylmethyl)-3-phenylpropan-1-amine CAS No. 1020979-64-9

N-(cyclopropylmethyl)-3-phenylpropan-1-amine

Cat. No.: B1385921
CAS No.: 1020979-64-9
M. Wt: 189.3 g/mol
InChI Key: IHADHRRNCIKZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(cyclopropylmethyl)-3-phenylpropan-1-amine” is a compound that contains a cyclopropylmethyl group attached to an amine, and a phenyl group attached to the third carbon of a propan-1-amine .


Molecular Structure Analysis

The molecular structure of this compound would consist of a three-membered cyclopropyl ring attached to a nitrogen atom, which is also attached to a three-carbon chain (propane) with a phenyl group attached to the third carbon .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amine and phenyl groups. The amine could act as a nucleophile in reactions, while the phenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the cyclopropylmethyl group, the phenyl group, and the amine .

Scientific Research Applications

N-(cyclopropylmethyl)-3-phenylpropan-1-amine has been used in a variety of scientific research applications, including drug design, biochemistry, physiology, and pharmacology. In drug design, this compound has been used to study the structure-activity relationships of drugs, and to develop new drug candidates. In biochemistry, this compound has been used to investigate the mechanism of action of enzymes and other proteins. In physiology, this compound has been used to study the effects of drugs on the cardiovascular system and other physiological processes. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs.

Advantages and Limitations for Lab Experiments

The use of N-(cyclopropylmethyl)-3-phenylpropan-1-amine in laboratory experiments has several advantages. This compound is inexpensive and readily available, making it an attractive reagent for laboratory experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, this compound is relatively non-toxic and has a low risk of causing adverse side effects.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not highly soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in organic synthesis. Furthermore, this compound is not very stable in the presence of light or air, making it difficult to use in light-sensitive or air-sensitive reactions.

Future Directions

Given the potential of N-(cyclopropylmethyl)-3-phenylpropan-1-amine in a variety of scientific research applications, there are several possible future directions for this compound research.
One possible future direction is to explore the structure-activity relationships of this compound in drug design. This could involve studying the effects of different substituents on the cyclopropylmethyl group, as well as the effects of different functional groups on the aniline moiety.
A second possible future direction is to explore the mechanism of action of this compound in more detail. This could involve studying the interactions between this compound and various receptors and enzymes, as well as the effects of this compound on different biochemical and physiological processes.
A third possible future direction is to explore the potential therapeutic applications of this compound. This could involve studying the effects of this compound on various diseases and disorders, as well as the effects of this compound on drug metabolism and pharmacokinetics.
Finally, a fourth possible future direction is to explore the potential industrial applications of this compound. This could involve studying the use of this compound in organic synthesis, as well as the use of this compound in the production of various chemicals and pharmaceuticals.
Conclusion
In conclusion, this compound is a

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions under which it is handled .

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-10-14-11-13-8-9-13/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHADHRRNCIKZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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